4-Propylpiperidine
Overview
Description
4-Propylpiperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five methylene bridges and one amine bridge. The molecular formula of this compound is C8H17N. This compound is a derivative of piperidine, where a propyl group is attached to the fourth carbon atom of the piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Mechanism of Action
Target of Action
4-Propylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been shown to have activity against different viruses . For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine and its derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .
Pharmacokinetics
The pharmacokinetics of a drug molecule is crucial in determining its bioavailability .
Result of Action
Piperidine and its derivatives have been found to inhibit cell proliferation in various types of cancer .
Action Environment
The environment can significantly impact the effectiveness of a drug molecule .
Biochemical Analysis
Biochemical Properties
4-Propylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to receptors or enzymes, leading to inhibition or activation of their functions. For instance, this compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This inhibition can result in downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, studies in animal models have demonstrated that this compound can induce dose-dependent changes in behavior and physiological responses . High doses may result in toxic effects, such as liver damage or neurological impairments.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound . This metabolism can lead to the formation of various metabolites, which may have distinct biological activities and effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation. For example, this compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution . This distribution can impact its biological activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes .
Preparation Methods
The synthesis of 4-Propylpiperidine can be achieved through several methods:
Hydrogenation of Pyridine: One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as amino alcohols or dihalides, under specific reaction conditions.
Industrial Production: Industrially, this compound can be produced using continuous flow reactions, which offer advantages in terms of scalability and efficiency.
Chemical Reactions Analysis
4-Propylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
4-Propylpiperidine can be compared with other piperidine derivatives:
Similar Compounds: Compounds such as piperidine, 4-methylpiperidine, and 4-ethylpiperidine share structural similarities with this compound.
Uniqueness: The presence of the propyl group at the fourth position distinguishes this compound from its analogs.
Properties
IUPAC Name |
4-propylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-3-8-4-6-9-7-5-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGBFVLTFYRYKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176924 | |
Record name | Piperidine, 4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22398-09-0 | |
Record name | 4-Propylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22398-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 4-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022398090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-propylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Propylpiperidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5329R4DGY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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